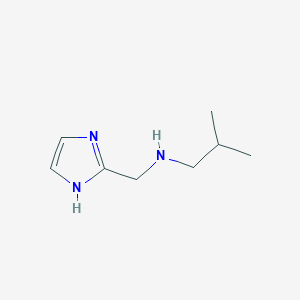![molecular formula C14H17NO4 B2770471 N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2411252-83-8](/img/structure/B2770471.png)
N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide, commonly known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA is a synthetic compound that belongs to the class of amphetamines and has been classified as a Schedule I drug by the US Drug Enforcement Administration (DEA) due to its high potential for abuse and addiction. Despite its illicit status, MDMA has been the subject of extensive scientific research, particularly in the fields of neuroscience and psychiatry.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and motivation. MDMA also activates the release of oxytocin, a hormone that is involved in social bonding and trust. The combination of these effects is responsible for the euphoric and empathogenic effects of MDMA.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, hyponatremia, and hyperthermia, which can be life-threatening in some cases. Long-term use of MDMA has been associated with cognitive deficits, including memory impairment and decreased attention span.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages and limitations for lab experiments. One advantage is that it can be used to study the role of serotonin in the brain, which is involved in a range of mental health disorders. MDMA can also be used to study the effects of social bonding and empathy on behavior. However, the use of MDMA in lab experiments is limited by its potential for abuse and addiction, as well as its illegal status in most countries.
Zukünftige Richtungen
For MDMA research include the development of new therapeutic applications for the drug and the study of its long-term effects on the brain and behavior.
Synthesemethoden
MDMA is synthesized through a complex process that involves the reaction of safrole, a natural compound found in sassafras oil, with various chemicals such as hydrochloric acid, sodium hydroxide, and methylamine. The resulting compound is then purified and crystallized to obtain pure MDMA. The synthesis of MDMA is illegal in most countries due to its status as a controlled substance.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of extensive scientific research, particularly in the fields of neuroscience and psychiatry. MDMA has been shown to have therapeutic potential in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD), depression, and anxiety. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials, with some patients experiencing long-term remission of symptoms. MDMA has also been studied for its potential use in the treatment of autism and addiction.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,7-15-13(16)12-6-17-12)9-3-4-10-11(5-9)19-8-18-10/h3-5,12H,6-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDAENXZUTXECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CO1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)

![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)
![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)






![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)

![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)
